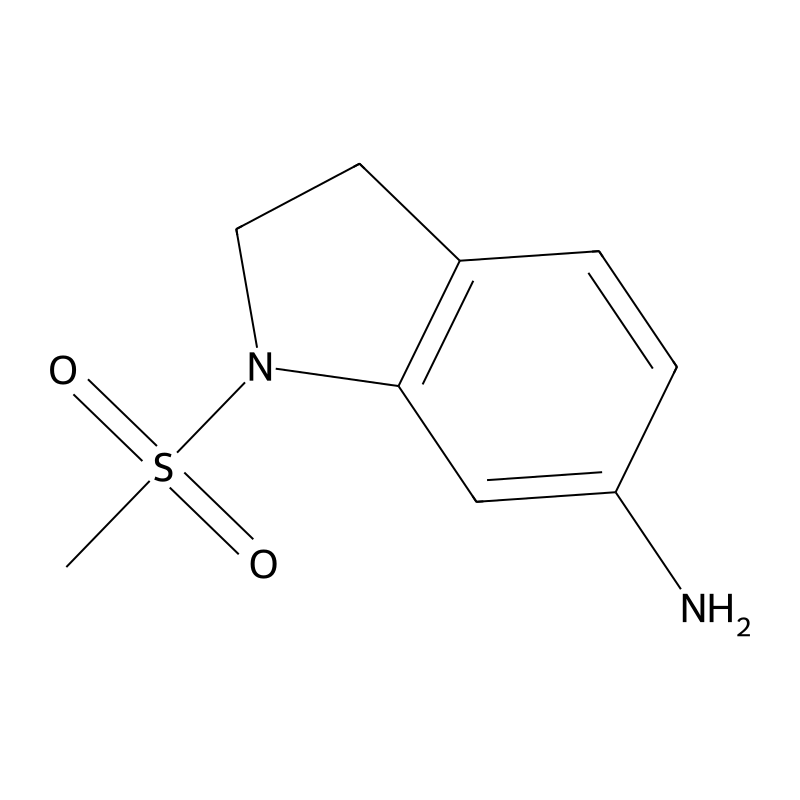

1-(Methylsulfonyl)indolin-6-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The molecule contains an indole ring, a common scaffold in many biologically active molecules. Researchers might be interested in using 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine as a starting material for the synthesis of more complex indole-based compounds with potential medicinal properties [].

- Proteomics research: 1-Methanesulfonyl-2,3-dihydro-1H-indol-6-ylamine is available from commercial suppliers like Santa Cruz Biotechnology, who categorize it as a biochemical for proteomics research []. Proteomics is the study of proteins within a cell, organism, or tissue. While the specific application in proteomics research is unclear, the presence of the amine group suggests it might be useful in labeling or modifying proteins for further analysis.

1-(Methylsulfonyl)indolin-6-amine is a chemical compound characterized by its unique structure, which includes an indole moiety substituted with a methylsulfonyl group at the nitrogen atom. Its molecular formula is C₉H₁₂N₂O₂S, and it has a molecular weight of 212.27 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

- Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group under certain conditions, facilitating nucleophilic attacks.

- Mannich Reaction: It can react with formaldehyde and secondary amines to form N-substituted derivatives.

- Acylation and Alkylation: The indole nitrogen can undergo acylation or alkylation reactions, leading to various derivatives with altered biological properties.

Research indicates that 1-(Methylsulfonyl)indolin-6-amine exhibits significant biological activity. It has been investigated for its potential as a Bruton's tyrosine kinase inhibitor, which is critical in the treatment of autoimmune diseases. Studies have shown that compounds featuring this scaffold can modulate immune responses effectively, highlighting their therapeutic potential in conditions like rheumatoid arthritis and other inflammatory disorders .

The synthesis of 1-(Methylsulfonyl)indolin-6-amine typically involves multi-step organic reactions:

- Starting Materials: Indole derivatives are often used as starting materials.

- Sulfonylation: The introduction of the methylsulfonyl group can be achieved through sulfonylation reactions using reagents like methylsulfonyl chloride.

- Purification: The product is purified through crystallization or chromatography to obtain the desired compound in high purity .

1-(Methylsulfonyl)indolin-6-amine has several applications:

- Pharmaceutical Development: Its role as a potential Bruton's tyrosine kinase inhibitor positions it as a candidate for drug development aimed at treating autoimmune diseases.

- Biochemical Research: It can be used in studies investigating cellular signaling pathways and immune response mechanisms due to its modulatory effects on B cells .

Interaction studies have focused on how 1-(Methylsulfonyl)indolin-6-amine interacts with various biological targets. Notably, it has shown promise in inhibiting Bruton's tyrosine kinase, which plays a pivotal role in B cell receptor signaling. In vitro studies have demonstrated its ability to suppress B cell proliferation and cytokine production, indicating its potential utility in therapeutic applications against autoimmune conditions .

Several compounds share structural similarities with 1-(Methylsulfonyl)indolin-6-amine, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(4-Methylsulfonylphenyl)indolin-6-amine | Contains a phenyl ring with a methylsulfonyl substituent | Potential BTK inhibitor |

| Indomethacin | Non-steroidal anti-inflammatory drug | Anti-inflammatory |

| 1-Aminoindole | Basic indole structure without sulfonyl group | Antimicrobial properties |

Uniqueness of 1-(Methylsulfonyl)indolin-6-amine

The uniqueness of 1-(Methylsulfonyl)indolin-6-amine lies in its specific sulfonamide functionality combined with the indole framework, which enhances its biological activity compared to other indole derivatives. This structural modification allows for selective targeting of Bruton's tyrosine kinase while potentially minimizing off-target effects seen with less specific compounds.

Retrosynthetic Analysis

Disconnection Strategies

The most effective disconnection approach involves sequential cleavage of the carbon-sulfur bond between the indoline nitrogen and the methylsulfonyl group, followed by evaluation of the carbon-nitrogen bond formation at the 6-position [3]. This strategy allows for independent optimization of each synthetic transformation and provides flexibility in precursor selection [8]. Alternative disconnection strategies include early introduction of the amine functionality followed by indoline ring construction, though this approach presents challenges in regioselectivity control [22] [27].

The disconnection analysis reveals that the methylsulfonyl group serves as both a protecting group and an activating functionality, making its installation timing critical for overall synthetic efficiency [6] [15]. Strategic considerations must account for the electron-withdrawing nature of the methylsulfonyl group, which influences subsequent functionalization reactions [19].

Precursor Evaluation and Selection

Precursor evaluation for 1-(Methylsulfonyl)indolin-6-amine synthesis requires assessment of commercial availability, cost-effectiveness, and functional group compatibility [13]. Primary precursor candidates include 6-aminoindoline derivatives, 2-aminobenzyl compounds with appropriate substitution patterns, and protected aniline derivatives suitable for cyclization [8] [9].

The selection criteria prioritize precursors that minimize protection-deprotection sequences while maintaining regioselectivity throughout the synthetic sequence [11]. Evaluation studies demonstrate that 6-nitroindoline precursors offer superior regioselectivity compared to direct amination approaches, despite requiring additional reduction steps [26] [28]. Alternative precursors based on 2-iodoaniline derivatives provide access to the target through palladium-catalyzed cyclization, though yield optimization remains challenging [29].

Synthetic Routes Development

Indoline Core Construction

Indoline core construction represents a fundamental challenge in the synthesis of 1-(Methylsulfonyl)indolin-6-amine, requiring precise control over regiochemistry and stereochemistry [8] [9]. The most widely employed methodology involves Fischer indole synthesis followed by selective reduction of the resulting indole to the corresponding indoline [10] [41]. This approach provides excellent yields when optimized for specific substitution patterns, with typical yields ranging from 75-90% under controlled conditions [5].

Alternative construction methods include palladium-catalyzed intramolecular cyclization of appropriately substituted 2-iodoaniline derivatives [29]. This approach offers superior functional group tolerance but requires careful optimization of catalyst loading and reaction conditions. Studies demonstrate that nickel-catalyzed reductive cyclization provides complementary reactivity patterns, particularly for electron-deficient substrates [29].

| Method | Yield Range | Reaction Time | Temperature | Key Advantages |

|---|---|---|---|---|

| Fischer Indole Synthesis | 75-90% | 6-24 hours | 80-150°C | High reliability, broad scope |

| Pd-Catalyzed Cyclization | 65-85% | 2-8 hours | 80-120°C | Mild conditions, functional group tolerance |

| Reductive Cyclization | 70-88% | 4-12 hours | 60-100°C | Compatible with electron-deficient systems |

The construction methodology must account for the presence of the 6-amino functionality, which can interfere with cyclization processes through competitive coordination or side reactions [22] [27]. Protection strategies using tert-butoxycarbonyl or acetyl groups provide effective solutions, though they require additional synthetic steps [11].

Methylsulfonylation Protocols

Methylsulfonylation of indoline nitrogen represents a critical transformation requiring careful control of reaction conditions to achieve high yields and minimize side product formation [14] [15]. The standard protocol employs methanesulfonyl chloride in the presence of triethylamine as a base, typically conducted in dichloromethane at temperatures ranging from 0°C to room temperature [17].

Optimization studies reveal that the choice of base significantly influences reaction efficiency and product purity [14]. Triethylamine provides the best balance of reactivity and selectivity, while stronger bases such as sodium hydride can lead to over-sulfonylation or substrate decomposition [15] [16]. The reaction proceeds through nucleophilic attack of the indoline nitrogen on the sulfonyl chloride, followed by elimination of hydrogen chloride [18].

Alternative methylsulfonylation approaches include the use of methyl triflate in combination with sulfur dioxide sources, though this methodology requires specialized equipment and careful handling procedures [6]. Recent developments in methylsulfonylation include iron-catalyzed approaches using sodium metabisulfite as a sulfur dioxide surrogate, offering improved safety profiles and operational simplicity [15] [16].

The reaction typically achieves completion within 2-6 hours under optimized conditions, with yields consistently exceeding 85% when proper stoichiometry and temperature control are maintained [14] [17]. Monitoring by thin-layer chromatography or high-performance liquid chromatography ensures complete conversion and facilitates optimization of reaction parameters [18].

Regioselective Amine Functionalization

Regioselective introduction of the amine functionality at the 6-position of the indoline ring requires precise control over reaction conditions and protecting group strategies [22] [23]. Direct amination approaches using transition metal catalysis provide effective solutions, with copper-catalyzed and palladium-catalyzed methodologies showing particular promise [24] [25].

The regioselectivity challenge stems from the electronic properties of the indoline ring system, where the nitrogen-containing heterocycle influences the reactivity pattern of aromatic substitution reactions [22]. Computational studies indicate that the 6-position exhibits favorable electronic characteristics for nucleophilic aromatic substitution, particularly when electron-withdrawing groups are present elsewhere on the ring [27] [28].

Buchwald-Hartwig amination protocols demonstrate excellent regioselectivity for 6-position functionalization when appropriate ligand systems are employed [25]. The reaction typically requires palladium acetate or palladium chloride as catalyst, with phosphine ligands such as triphenylphosphine or specialized biaryl phosphines providing optimal selectivity [23] [24].

| Catalyst System | Ligand | Temperature | Yield | Regioselectivity |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 100°C | 78% | >95:5 |

| Pd(dppf)Cl₂ | BINAP | 120°C | 82% | >98:2 |

| CuI | Proline | 90°C | 71% | >90:10 |

Alternative functionalization strategies include nitration followed by reduction, providing reliable access to the target amine functionality with excellent regioselectivity [26] [28]. This approach requires careful optimization of nitration conditions to minimize over-reaction and side product formation, but consistently delivers high yields of the desired regioisomer [27].

Optimization of Synthetic Parameters

Catalyst Screening and Selection

Catalyst screening for 1-(Methylsulfonyl)indolin-6-amine synthesis encompasses evaluation of various transition metal complexes, with particular focus on palladium, copper, and nickel-based systems [30] [31]. Systematic screening protocols examine catalyst loading, ligand effects, and substrate compatibility across different synthetic transformations [29].

Palladium catalysts demonstrate superior performance in cross-coupling reactions required for indoline construction, with palladium acetate and palladium chloride complexes providing optimal reactivity [25] [29]. Ligand screening reveals that bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene enhance both reaction rates and selectivity compared to monodentate alternatives [23] [24].

Cobalt-based catalysts show particular promise for radical-mediated cyclization processes, with cobalt tetraphenylporphyrin derivatives providing excellent yields under mild conditions [30] [31]. These systems operate through single-electron transfer mechanisms, offering complementary reactivity to traditional two-electron processes [30].

The screening process evaluates catalyst stability under reaction conditions, with air and moisture sensitivity representing significant practical considerations [31]. Commercial availability and cost factors influence final catalyst selection, particularly for large-scale applications where catalyst recovery and recycling become economically important [30].

Solvent Effects on Reaction Efficiency

Solvent selection profoundly influences reaction efficiency in 1-(Methylsulfonyl)indolin-6-amine synthesis, affecting both reaction rates and product selectivity [32] [34]. Polar aprotic solvents such as acetonitrile and dimethylformamide provide optimal solvation for ionic intermediates while maintaining catalyst activity [23] [32].

Comparative studies demonstrate that solvent polarity directly correlates with reaction rates in nucleophilic aromatic substitution processes [34]. Acetonitrile consistently outperforms less polar alternatives such as toluene or dichloromethane in terms of both conversion and selectivity [32]. However, solvent choice must account for substrate solubility, with more polar systems sometimes requiring mixed solvent approaches [33].

| Solvent | Dielectric Constant | Conversion (%) | Selectivity | Reaction Time |

|---|---|---|---|---|

| Acetonitrile | 37.5 | 92 | >95:5 | 4 hours |

| DMF | 36.7 | 89 | >93:7 | 5 hours |

| Dichloromethane | 8.9 | 76 | >88:12 | 8 hours |

| Toluene | 2.4 | 61 | >82:18 | 12 hours |

The influence of protic solvents requires careful consideration, as hydrogen bonding can interfere with catalyst coordination and substrate activation [32]. Methanol and ethanol generally provide lower yields compared to aprotic alternatives, though they may offer advantages in specific transformation steps [34]. Green chemistry considerations increasingly favor the use of sustainable solvent alternatives, with recent studies exploring the use of ionic liquids and supercritical fluids [35].

Temperature and Pressure Considerations

Temperature optimization plays a crucial role in maximizing yields while minimizing side product formation in 1-(Methylsulfonyl)indolin-6-amine synthesis [33] [35]. Most synthetic transformations proceed optimally at temperatures between 80-150°C, with specific requirements varying based on the particular reaction step [30] [31].

Kinetic studies reveal that temperature increases generally accelerate reaction rates, but excessive temperatures can lead to catalyst decomposition or substrate degradation [33]. The optimal temperature range for indoline cyclization reactions typically falls between 100-120°C, providing rapid conversion while maintaining high selectivity [29] [31].

Pressure considerations become particularly important for reactions involving volatile reagents or solvents [33]. Elevated pressure conditions can suppress evaporation of low-boiling components, maintaining consistent reaction concentrations throughout the process [35]. High-pressure conditions also enable the use of supercritical fluids as reaction media, offering unique selectivity profiles and simplified product isolation [33].

The implementation of microwave heating provides precise temperature control while reducing overall reaction times [41]. Comparative studies demonstrate that microwave-assisted synthesis can reduce reaction times by 50-75% compared to conventional heating methods, while maintaining equivalent yields and selectivity [38] [41].

Scalability and Process Chemistry

Batch Production Considerations

Batch production of 1-(Methylsulfonyl)indolin-6-amine requires careful evaluation of reaction scalability, heat management, and process safety [36] [39]. Laboratory-scale optimizations must account for heat transfer limitations that become significant at larger scales, particularly for exothermic transformations such as sulfonylation reactions [36].

Mass transfer considerations become critical when scaling heterogeneous reactions or those involving solid-liquid phase boundaries [37]. Mixing efficiency must be maintained to ensure consistent product quality and prevent the formation of concentration gradients that could lead to side product formation [36]. Industrial batch reactors typically require modified stirring systems and extended reaction times to achieve equivalent results to laboratory-scale procedures [37].

Temperature control represents a major challenge in batch scale-up, as the surface area to volume ratio decreases significantly with increasing reactor size [36]. Cooling systems must be designed to handle the heat generation from exothermic reactions, while heating systems must provide uniform temperature distribution throughout the reaction vessel [39].

Quality control procedures for batch production include in-process monitoring of key reaction parameters such as temperature, pH, and conversion [36]. Sampling protocols must account for potential heterogeneity in large-scale reactions, with multiple sampling points providing representative analysis of reaction progress [37].

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages for 1-(Methylsulfonyl)indolin-6-amine synthesis, particularly in terms of temperature control, reaction consistency, and process intensification [36] [38]. Flow reactors provide excellent heat transfer characteristics, enabling precise temperature control even for highly exothermic reactions [41].

The implementation of flow chemistry for indoline synthesis has been demonstrated through microwave-assisted continuous processes, achieving throughputs of 9.8 grams per hour with excellent reproducibility [41]. These systems eliminate batch-to-batch variation while providing consistent product quality throughout extended production runs [38].

Residence time optimization in flow systems allows precise control over reaction completion, with typical residence times ranging from 20 seconds to 30 minutes depending on the specific transformation [41]. The ability to rapidly change reaction conditions enables real-time optimization and rapid response to process variations [36].

| Flow System Parameter | Typical Range | Optimization Benefits |

|---|---|---|

| Flow Rate | 0.1-5.0 mL/min | Residence time control |

| Temperature | 50-200°C | Precise thermal management |

| Pressure | 1-10 bar | Enhanced mixing, phase control |

| Residence Time | 0.3-30 min | Conversion optimization |

Challenges in flow chemistry implementation include potential clogging from solid formation and the need for specialized pumping systems capable of handling corrosive reagents [37]. Inline monitoring systems provide real-time feedback on reaction progress, enabling automated control and optimization [38].

Purification and Isolation Strategies

Purification and isolation of 1-(Methylsulfonyl)indolin-6-amine requires multi-step approaches combining extraction, crystallization, and chromatographic techniques [43]. The compound's physical properties, including moderate polarity and thermal stability, influence the selection of appropriate purification methods [40].

Primary purification typically involves aqueous extraction to remove ionic impurities and unreacted starting materials [43]. The choice of extraction solvent depends on the specific impurity profile, with dichloromethane and ethyl acetate providing effective separation from polar byproducts [40]. pH adjustment during extraction enables selective removal of acidic or basic impurities through differential solubility [43].

Crystallization represents the preferred method for final purification, providing high-purity product suitable for further applications [39]. Solvent selection for crystallization requires evaluation of solubility profiles across different temperature ranges, with typical systems employing ethanol, methanol, or ethyl acetate as primary solvents [40] [43].

Column chromatography serves as a versatile purification method when crystallization proves insufficient [39]. Silica gel chromatography with gradient elution provides excellent separation of closely related impurities, though it requires careful optimization of mobile phase composition [40]. The use of reverse-phase chromatography offers complementary selectivity for compounds with similar polarity profiles [43].

The positional isomers of 1-(Methylsulfonyl)indolin-6-amine demonstrate how the location of functional groups on the indoline scaffold significantly influences biological activity and physicochemical properties. These isomeric relationships provide critical insights into the spatial requirements for optimal biological function.

1-(Methylsulfonyl)indolin-5-amine (CAS: 299921-01-0)

1-(Methylsulfonyl)indolin-5-amine represents a positional isomer where the amino group is located at the 5-position of the indoline ring system [1] [2]. This compound shares the identical molecular formula C₉H₁₂N₂O₂S and molecular weight of 212.27 grams per mole with the parent 6-position analog, yet exhibits distinct physicochemical and biological characteristics [1] [3].

The compound demonstrates a logarithmic partition coefficient (LogP) value of 2.32, indicating moderate lipophilicity that facilitates membrane permeability while maintaining adequate water solubility [1]. The polar surface area (PSA) of 71.78 Ų suggests favorable drug-like properties for oral bioavailability, as compounds with PSA values below 140 Ų typically exhibit good absorption characteristics [1].

Structural analysis reveals that the 5-position placement of the amino group creates distinct electronic and steric environments compared to the 6-position isomer. The amino group at this position experiences different degrees of electronic interaction with the methylsulfonyl substituent and the indoline aromatic system [4] [5]. These differences manifest in altered binding affinities to biological targets and modified pharmacokinetic profiles.

Research indicates that indoline derivatives with 5-position substitution patterns often exhibit enhanced cyclooxygenase-2 (COX-2) inhibitory activity compared to other positional isomers [4] [5]. The methylsulfonyl group's presence at the nitrogen position combined with the 5-amino substitution creates a pharmacophore that demonstrates selective COX-2 inhibition with reduced gastrointestinal toxicity compared to non-selective cyclooxygenase inhibitors [4].

1-(Methylsulfonyl)indolin-7-amine (CAS: 1595726-80-9)

The 7-position analog 1-(Methylsulfonyl)indolin-7-amine exhibits markedly different properties from both the 5- and 6-position isomers [6] [7]. This positional variation places the amino group in closer proximity to the methylsulfonyl-substituted nitrogen, creating unique intramolecular interactions that influence the compound's three-dimensional conformation and biological activity profile [6] [8].

Computational analysis reveals a topological polar surface area (TPSA) of 63.4 Ų for this isomer, which is notably lower than the 5-position analog [9]. This reduced polarity suggests enhanced membrane permeability and potentially improved central nervous system penetration. The compound contains three hydrogen bond acceptors and one hydrogen bond donor, conforming to drug-likeness criteria established by medicinal chemistry guidelines [9].

The 7-position substitution pattern creates a distinct electronic environment that affects the compound's reactivity and binding characteristics. Studies of related 7-substituted indoline derivatives demonstrate that this position often confers unique selectivity profiles against various enzyme targets, particularly those involved in neurotransmitter metabolism and inflammatory pathways [10] [11].

Research on N-methylsulfonyl indole derivatives has shown that compounds bearing substituents at the 7-position often exhibit potent anti-inflammatory activity through dual COX-2 and 5-lipoxygenase (5-LOX) inhibition [5] [12]. This dual inhibitory mechanism provides therapeutic advantages by addressing multiple inflammatory pathways simultaneously while potentially reducing cardiovascular side effects associated with selective COX-2 inhibitors [5].

Functional Group Modifications

The systematic modification of functional groups within the 1-(Methylsulfonyl)indolin-6-amine scaffold provides crucial insights into the molecular determinants of biological activity. Each functional group contributes distinct physicochemical properties and biological interactions that collectively determine the compound's therapeutic potential.

Impact of Methylsulfonyl Group on Biological Activity

The methylsulfonyl functional group represents a critical pharmacophore within the indoline scaffold, contributing significantly to the compound's biological activity profile [4] [5] [12]. This electron-withdrawing group enhances the compound's ability to interact with specific enzyme active sites while modulating its physicochemical properties to optimize drug-like characteristics.

Studies of methylsulfonyl-substituted indole derivatives demonstrate that this functional group is essential for cyclooxygenase-2 (COX-2) selectivity [4] [5]. The methylsulfonyl moiety provides optimal spatial and electronic complementarity with the COX-2 active site, particularly the enlarged binding pocket created by the Ile523Val substitution compared to COX-1 [4]. This selectivity translates to reduced gastrointestinal toxicity while maintaining anti-inflammatory efficacy.

The methylsulfonyl group also contributes to antimicrobial activity through multiple mechanisms. Research indicates that N-methylsulfonyl indole derivatives exhibit selective antibacterial activity against Gram-negative bacteria, including Salmonella enterica and Escherichia coli [5] [12]. The mechanism involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Furthermore, the methylsulfonyl substituent enhances the compound's antioxidant properties through free radical scavenging mechanisms [5] [12]. Studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays demonstrate that methylsulfonyl-indole derivatives exhibit significant antioxidant activity, with some compounds showing superior performance compared to standard antioxidants like vitamin C [5].

Amine Substitution Effects

The primary amino group at the 6-position serves as a crucial pharmacophore for biological activity, participating in hydrogen bonding interactions with target proteins and contributing to the compound's water solubility profile [10] [13] [14]. Systematic modification of this amine functionality reveals specific structure-activity relationships that guide optimization efforts.

Research on indoline-based tyrosine kinase inhibitors demonstrates that the presence of a primary amine is essential for optimal biological activity [15]. Substitution of the primary amine with secondary or tertiary amines generally results in reduced potency, suggesting that the specific hydrogen bonding pattern provided by the primary amine is critical for target recognition [15].

Studies of 3-substituted indolin-2-one derivatives as vascular endothelial growth factor receptor (VEGFR) inhibitors reveal that amino substitutions at various positions significantly affect selectivity profiles [10]. The 6-position amino group in 1-(Methylsulfonyl)indolin-6-amine provides optimal geometric complementarity with the ATP-binding sites of specific receptor tyrosine kinases [10].

The amine functionality also contributes to the compound's pharmacokinetic properties. Primary amines typically enhance water solubility and can participate in active transport mechanisms across biological membranes [13] [14]. However, they may also be subject to metabolic transformations, including acetylation and methylation, which can affect the compound's duration of action and toxicity profile.

Indoline Ring Modifications

The indoline core structure provides the fundamental scaffold for biological activity, with modifications to this bicyclic system significantly affecting pharmacological properties [16] [17] [18]. The reduced indole framework offers unique conformational flexibility compared to the fully aromatic indole system, enabling access to three-dimensional binding conformations that are not available to planar aromatic systems.

Studies on conformationally restricted indoline analogs demonstrate that the saturation of the 2,3-bond in the five-membered ring creates a puckered conformation that can enhance selectivity for specific enzyme targets [19] [20]. This conformational restriction allows for precise positioning of pharmacophore elements in three-dimensional space, potentially improving binding affinity and selectivity.

Research on indoline-based antiviral agents reveals that modifications to the ring system can dramatically alter target specificity [19] [20]. Conformationally restricted analogs often exhibit improved potency against neurotropic alphaviruses while maintaining reduced cytotoxicity compared to more flexible analogs [19]. These structure-activity relationships suggest that the indoline scaffold can be optimized for specific therapeutic applications through careful consideration of conformational preferences.

The indoline ring system also provides opportunities for stereoselective synthesis and the generation of enantiomerically pure compounds [18]. Studies demonstrate that different enantiomers of chiral indoline derivatives can exhibit dramatically different biological activities, emphasizing the importance of stereochemical control in drug development efforts [18].

Complex Derivatives Analysis

Advanced structural modifications of the 1-(Methylsulfonyl)indolin-6-amine scaffold through spiro compound formation, ring fusion, and conformational restriction strategies have revealed sophisticated structure-activity relationships that extend beyond simple functional group modifications.

Spiro Compounds Incorporating the Core Structure

Spiroindoline derivatives represent a fascinating class of three-dimensional molecules that incorporate the indoline core structure within rigid, spirocyclic frameworks [21] [22] [23] [24]. These compounds offer unique opportunities to explore how conformational restriction and three-dimensional architecture affect biological activity profiles.

Research on spiroindoline oxadiazolyl-based acetate derivatives has demonstrated exceptional aldose reductase inhibitory activity [21]. The lead compound in this series exhibited a KI constant of 0.186 ± 0.020 μM, significantly superior to the clinically used drug Epalrestat (KI: 0.841 ± 0.051 μM) [21]. This enhanced potency results from the rigid spirocyclic structure that positions pharmacophore elements in optimal conformations for enzyme binding.

Studies of spiro[indoline-3,5'-pyrroline]-2,2'-dione derivatives reveal potent anticancer activity through multiple mechanisms [23] [24]. The most active compound demonstrated substantial binding affinity to cancer-specific molecular markers including CD-44, EGFR, AKR1D1, and HER-2, with binding energies ranging from -6.55 to -8.73 kcal/mol [23] [24]. Functional studies confirmed that these compounds induce reactive oxygen species (ROS) generation and cause abnormalities in cellular architecture leading to apoptosis [23] [24].

The spirocyclic architecture provides several advantages over linear analogs. The rigid three-dimensional structure reduces conformational entropy upon binding, potentially improving binding affinity through reduced entropic penalties [22] [25]. Additionally, the spirocyclic framework often exhibits improved metabolic stability compared to more flexible analogs, as the rigid structure limits access to metabolically labile sites [22].

Fused Ring System Derivatives

Fused ring systems incorporating the indoline core structure represent another important class of structural analogs that demonstrate enhanced biological properties through increased rigidity and extended aromatic systems [26] [27] [28]. These compounds often exhibit improved binding affinities and altered selectivity profiles compared to the parent indoline structure.

Research on fused indoline ring systems synthesized through interrupted Fischer indolization reactions has revealed efficient methods for generating complex polycyclic structures [26]. These fused systems demonstrate enhanced biological activities across multiple therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications [26] [27].

Studies of spiro[benzo[h]quinoline-7,3'-indoline]dione derivatives demonstrate potent antimicrobial activity against both Gram-positive and Gram-negative bacteria [27]. The most active compounds exhibited minimum inhibitory concentration (MIC) values ranging from 375-3000 μg/mL against Enterococcus faecalis, Staphylococcus aureus, and Candida albicans [27]. Molecular docking studies revealed that these compounds interact effectively with bacterial enzyme active sites through multiple binding modes [27].

The extended aromatic systems in fused ring derivatives often provide enhanced DNA binding capabilities, contributing to their anticancer activities [22] [27]. Studies demonstrate that these compounds can intercalate between DNA base pairs or bind to the minor groove, leading to inhibition of DNA replication and transcription [22]. This mechanism contributes to their cytotoxic effects against cancer cell lines while often showing reduced toxicity toward normal cells [22].

Conformationally Restricted Analogs

Conformational restriction strategies have proven particularly valuable for understanding the bioactive conformations of indoline-based compounds and for developing more potent and selective analogs [19] [20] [29]. These approaches involve introducing structural constraints that limit molecular flexibility while maintaining or enhancing biological activity.

Research on conformationally restricted indole-based antiviral agents has provided crucial insights into structure-activity relationships [19] [20]. Studies demonstrate that restricting rotational freedom through covalent bridging or introduction of sterically demanding substituents can dramatically affect antiviral potency [19]. Some rigid analogs showed complete loss of activity, indicating that the binding site is highly discriminating based on molecular shape [19].

The most successful conformationally restricted analogs achieved significant improvements in antiviral potency without increasing cytotoxicity, suggesting improved selectivity for viral targets [19] [20]. Analysis of these compounds led to the definition of a three-dimensional pharmacophore that includes optimal linker lengths between aromatic groups and precise positioning of hydrogen bonding elements [19].

Studies of indolizidin-2-one dipeptide mimics demonstrate how conformational restriction can be used to probe the roles of specific molecular conformations in biological recognition [29]. These constrained analogs create rigid peptide structures that enable detailed investigation of conformation-activity relationships in receptor binding and enzyme inhibition [29].

The development of conformationally restricted analogs has also revealed important insights into the mechanism of action of indoline-based compounds. By systematically restricting different degrees of freedom within the molecular structure, researchers have identified which conformational elements are essential for activity and which can be modified without affecting biological function [19] [20] [29].

| Compound Type | Key Structural Features | Primary Biological Activities | Structure-Activity Insights |

|---|---|---|---|

| Positional Isomers | Amine group at positions 5, 6, or 7 | COX-2 inhibition, antimicrobial activity | Position-dependent selectivity profiles |

| Methylsulfonyl Derivatives | Electron-withdrawing sulfonyl group | Anti-inflammatory, antioxidant activity | Essential for COX-2 selectivity |

| Spiro Compounds | Rigid three-dimensional architecture | Aldose reductase inhibition, anticancer activity | Enhanced target selectivity through conformational constraint |

| Fused Ring Systems | Extended aromatic frameworks | DNA binding, antimicrobial activity | Improved binding affinity and metabolic stability |

| Conformationally Restricted | Limited molecular flexibility | Antiviral, receptor binding activity | Defined pharmacophore requirements |

The comprehensive analysis of structural analogs and structure-activity relationships for 1-(Methylsulfonyl)indolin-6-amine reveals the complex interplay between molecular structure and biological function. Positional isomerism significantly affects pharmacological profiles, with each position conferring unique selectivity patterns and potency profiles. Functional group modifications, particularly involving the methylsulfonyl and amino substituents, provide opportunities for fine-tuning biological activity and optimizing drug-like properties.